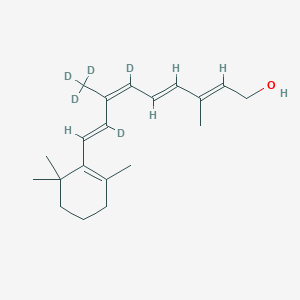

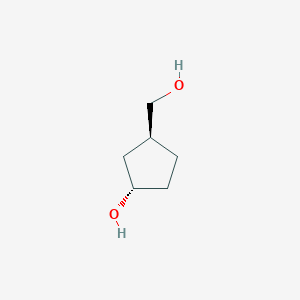

3-(Hydroxymethyl)cyclopentanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)cyclopentanol and related compounds involves various strategies that highlight the compound's versatility as a building block. One approach includes the enantioselective synthesis of hydroxymethyl-cis-1,3-cyclopentenediol building blocks, utilizing palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates to prepare tertiary alcohols (Craig et al., 2012). Another method involves the efficient synthesis of enantiomerically pure (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes from L-aspartic acid, demonstrating the compound's utility in constructing nucleoside analogs with significant antiviral and antineoplastic activities (Rapoport et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives plays a crucial role in determining their reactivity and physical properties. The synthesis and X-ray crystal structure of 1,5-bis(acetoxymethyl)-tricyclo[2.1.0.02,5]pentan-3-one, for example, reveals the compound's molecular geometry and the significance of short bridging carbon-carbon bonds (Irngartinger et al., 1981).

Chemical Reactions and Properties

This compound participates in various chemical reactions that underscore its chemical properties. For instance, the synthesis of (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol and its o-Tolylhalostannyl derivatives showcases the compound's reactivity in additive reactions, leading to products with specific stereochemistry and potential for further chemical modifications (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting points, and spectroscopic characteristics, are influenced by their molecular structure. The properties of cyclic compounds and chain-like oligomers derived from this compound differ significantly, as observed in their solubilities, melting points, and IR and 1H NMR spectra, highlighting the impact of molecular architecture on physical properties (Kämmerer et al., 1981).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards different reagents, and the ability to form various derivatives, are key to its application in synthetic chemistry. The improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, exemplifies the compound's reactivity and the potential for creating a wide range of chemically diverse derivatives (Li et al., 2012).

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides : A study by (Marcé et al., 2008) described the synthesis of D- and L-carbocyclic nucleosides, crucial in medicinal chemistry, using a rhodium-catalyzed asymmetric hydroacylation with 3-hydroxymethyl-cyclopentanol as an intermediate.

Potential Anti-Viral Agents : (Wachtmeister et al., 1999) synthesized carbocyclic guanosine analogues as potential anti-viral agents, starting from 3-hydroxymethyl-cyclopentanol derivatives.

Biofuel Research : In biofuel research, (Duan et al., 2021) studied the reaction of cyclopentanol with hydroxyl radicals, highlighting its relevance in combustion and atmospheric chemistry.

Biocatalytic Transesterification : The kinetic resolution of (1RS,2SR)-2-(hydroxymethyl)cyclopentanol using lipase-catalyzed transesterification was explored by (Weidner et al., 1994), indicating its potential in chiral synthesis.

Pharmaceutical Chaperones : In the pharmaceutical field, (Schalli et al., 2017) identified N-functionalized amino(hydroxymethyl)cyclopentanetriols as pharmacological chaperones for GM1-gangliosidosis, a lysosomal storage disease.

Material Synthesis : The hydrogenative ring-rearrangement of biomass-derived chemicals to 3-(hydroxymethyl)cyclopentanol, a building block for materials, was discussed by (Ohyama et al., 2017) and (Li et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?

A1: this compound (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.

Q2: What role do catalysts play in the synthesis of this compound from biomass?

A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].

Q3: Can this compound be used to synthesize more complex molecules?

A3: Yes, the chiral nature of this compound makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of this compound as a building block for pharmaceutical compounds and other valuable chiral molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1(1S)]-2,3-O-Cyclohexylidene-6-O-(phenylmethyl)-D-myo-inositol1-(4,7,7-Trimethyl-3-oxo-2-oxabicyclo](/img/no-structure.png)